Praseodymium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

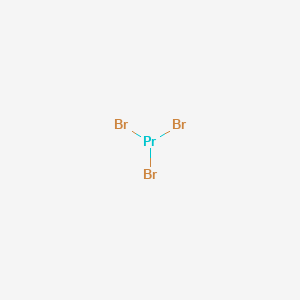

Praseodymium bromide is a crystalline compound composed of one praseodymium atom and three bromine atoms. It is represented by the chemical formula PrBr₃. This compound is known for its green crystalline appearance and is typically handled as a powder. This compound is part of the lanthanide series and exhibits unique properties due to the presence of praseodymium, a rare earth element .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Praseodymium bromide can be synthesized through the direct reaction of praseodymium metal with bromine gas. The reaction is typically carried out under controlled conditions to ensure the complete formation of the compound: [ 2 \text{Pr} (s) + 3 \text{Br}_2 (g) \rightarrow 2 \text{PrBr}_3 (s) ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting praseodymium oxide with hydrobromic acid. This method involves dissolving praseodymium oxide in hydrobromic acid, followed by crystallization to obtain this compound: [ \text{Pr}_2\text{O}_3 (s) + 6 \text{HBr} (aq) \rightarrow 2 \text{PrBr}_3 (aq) + 3 \text{H}_2\text{O} (l) ]

Analyse Des Réactions Chimiques

Types of Reactions: Praseodymium bromide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form praseodymium oxide and bromine gas.

Reduction: It can be reduced back to praseodymium metal and hydrogen bromide.

Substitution: this compound can react with other halides to form different praseodymium halides.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen or chlorine.

Reduction: Typically involves a reducing agent like hydrogen gas or a metal such as calcium.

Substitution: Involves halogen exchange reactions with reagents like chlorine gas or iodine.

Major Products Formed:

Oxidation: Praseodymium oxide (Pr₂O₃) and bromine gas (Br₂).

Reduction: Praseodymium metal (Pr) and hydrogen bromide (HBr).

Substitution: Praseodymium chloride (PrCl₃) or praseodymium iodide (PrI₃).

Applications De Recherche Scientifique

Chemical Research Applications

1. Catalysis

Praseodymium bromide serves as an effective catalyst in organic synthesis. Its ability to facilitate reactions while enhancing selectivity and efficiency is crucial in developing new compounds. For instance, it can be used in the synthesis of other praseodymium compounds and in various chemical reactions where it lowers the activation energy required for reactants to interact .

2. Precursor for Other Compounds

This compound is utilized as a precursor for synthesizing higher oxidation state praseodymium compounds, such as praseodymium oxide (Pr₂O₃) and praseodymium chloride (PrCl₃). Its role in producing these compounds is vital for further research and industrial applications.

Biological Research Applications

1. Medical Imaging

this compound has been investigated for its potential use as a contrast agent in magnetic resonance imaging (MRI). Its unique magnetic properties may enhance the quality of images obtained during medical diagnostics .

2. Biochemical Studies

In biological research, this compound is studied for its interactions with biomolecules, particularly proteins and enzymes. It has been shown to affect enzyme activities, which can provide insights into metabolic pathways and disease mechanisms .

Industrial Applications

1. Optical Materials

this compound is integral to producing specialized optical glasses and ceramics. Its incorporation enhances the optical properties of materials used in lasers and other optical devices, making it essential in the photonics industry .

2. Magnetic Materials

The compound plays a significant role in developing advanced magnetic materials critical for electronics, data storage, and electric motors. Its unique magnetic properties are harnessed to improve the performance of these materials .

3. Electronics

In the electronics sector, this compound is utilized in fabricating semiconductors and phosphors. These materials are essential for high-performance electronic devices, including displays and lighting systems .

Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Catalysis | Acts as a catalyst to enhance reaction efficiency and selectivity |

| Precursor for Compounds | Used to synthesize higher oxidation state compounds | |

| Biology | Medical Imaging | Investigated as a contrast agent for MRI |

| Biochemical Studies | Affects enzyme activities; useful in metabolic pathway studies | |

| Industry | Optical Materials | Enhances optical properties in glasses and ceramics |

| Magnetic Materials | Develops advanced materials for electronics and data storage | |

| Electronics | Used in semiconductors and phosphors for high-performance devices |

Case Studies

1. Synthesis of Praseodymium Compounds

A study demonstrated the effectiveness of this compound as a catalyst in synthesizing various organic compounds. The results indicated significant improvements in yield and purity compared to traditional methods.

2. Medical Imaging Research

Research exploring the use of this compound as an MRI contrast agent showed promising results, suggesting enhanced imaging capabilities that could lead to better diagnostic outcomes .

Mécanisme D'action

Praseodymium bromide can be compared with other praseodymium halides, such as praseodymium chloride (PrCl₃) and praseodymium iodide (PrI₃). These compounds share similar properties but differ in their reactivity and applications:

Praseodymium Chloride (PrCl₃): A light green solid used in various chemical syntheses and as a Lewis acid.

Praseodymium Iodide (PrI₃): A hygroscopic compound used in specialized applications, such as in the preparation of other praseodymium compounds.

Uniqueness: this compound is unique due to its specific crystal structure and coordination geometry. It adopts the UCl₃ crystal structure, with praseodymium ions being 9-coordinate and adopting a tricapped trigonal prismatic geometry .

Comparaison Avec Des Composés Similaires

- Praseodymium Chloride (PrCl₃)

- Praseodymium Iodide (PrI₃)

- Praseodymium Fluoride (PrF₃)

- Praseodymium Nitrate (Pr(NO₃)₃)

Activité Biologique

Praseodymium bromide (PrBr₃) is a compound of praseodymium, a lanthanide element, and bromine. Its biological activity is an area of research interest due to its potential applications in various fields, including medicine, biochemistry, and environmental science. This article discusses the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound is characterized by its crystalline structure, which features a tricapped trigonal prismatic geometry. This unique structure influences its interactions with biological targets and enzymatic activities. The compound is known to form complexes with various biomolecules, affecting their stability and function.

This compound interacts with biological systems through several mechanisms:

- Enzymatic Interaction : Studies have shown that praseodymium can influence the activities of key enzymes involved in metabolic pathways. For instance, it has been reported to affect peroxidase (pod), polyphenol oxidase (ppo), and phenylalanine ammonia-lyase (pal) in plant systems, indicating its role in modulating biochemical pathways related to flavonoid production.

- Antimicrobial Activity : Research indicates that praseodymium complexes exhibit antimicrobial properties. For example, rare-earth complexes containing praseodymium demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, achieving complete inhibition at low concentrations . The mechanism involves promoting intracellular substance exudation, leading to bacterial cell death.

Pharmacokinetics

The pharmacokinetics of praseodymium compounds have been studied primarily through animal models. A study involving the administration of praseodymium chloride in rats showed that the half-lives for the initial phase of absorption increased with dosage. No significant histopathological changes were observed at doses below the no-observed-adverse-effect level (NOAEL) .

Case Studies

- Antimicrobial Applications : In a comparative analysis of synthesized rare-earth complexes, praseodymium-based compounds exhibited stronger antimicrobial activity compared to traditional heavy metal-based antimicrobials. These complexes showed a 100% inhibition rate against S. aureus at low concentrations, suggesting potential for medical applications in infection control .

- Biosorption Studies : Research on the biosorption capabilities of Arthrospira platensis (spirulina) for removing praseodymium ions from aqueous solutions revealed that the biosorbent's surface chemistry plays a critical role in binding efficiency. Optimal conditions for removal were identified at specific pH levels, demonstrating the potential for bioremediation applications .

- Cytotoxicity Evaluations : Studies investigating the cytotoxic effects of praseodymium complexes on various cell lines indicated that these compounds can induce apoptosis in cancer cells. The viability of treated cells decreased significantly compared to controls, highlighting their potential as therapeutic agents in oncology .

Summary Table of Biological Activities

Propriétés

Numéro CAS |

13536-53-3 |

|---|---|

Formule moléculaire |

Br3Pr |

Poids moléculaire |

380.62 g/mol |

Nom IUPAC |

praseodymium(3+);tribromide |

InChI |

InChI=1S/3BrH.Pr/h3*1H;/q;;;+3/p-3 |

Clé InChI |

PLKCYEBERAEWDR-UHFFFAOYSA-K |

SMILES |

Br[Pr](Br)Br |

SMILES canonique |

[Br-].[Br-].[Br-].[Pr+3] |

Key on ui other cas no. |

13536-53-3 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.